![molecular formula C6H18AsN3 B1606909 Tris(dimethylamino)arsine CAS No. 6596-96-9](/img/structure/B1606909.png)
Tris(dimethylamino)arsine
Overview
Description
Tris(dimethylamino)arsine is an organo-metallic compound with the chemical formula As(N(CH3)2)3 . It is a colorless liquid and is generally available in most volumes .
Synthesis Analysis
Tris(dimethylamino)arsine is used as a chemical intermediate . It has been used in the synthesis of InAs nanocrystals . The compound is air sensitive and moisture sensitive .Molecular Structure Analysis
The molecular structure of tris(dimethylamino)arsine has been determined by X-ray diffraction methods . The compound has a planar AS3N core unit with a paddle-wheel conformation of the three Me2As groups .Chemical Reactions Analysis
Tris(dimethylamino)arsine is used in non-aqueous solubility applications such as recent solar energy and water treatment applications .Physical And Chemical Properties Analysis
Tris(dimethylamino)arsine has a molecular weight of 207.14882 . It has a boiling point of 55-57 °C and a density of 1.1248-1.248 g/mL . It is insoluble in water .Scientific Research Applications
Chemical Vapor Deposition (CVD)
Tris(dimethylamino)arsine is used as a precursor for arsenic doping in Metal-Organic Chemical Vapor Deposition (MOCVD) of HgCdTe films . The absence of As-H bonds prevents the formation of As-H complexes and its incorporation in the As-doped films .
Organometallic Vapor Phase Epitaxy (OMVPE)
Tris(dimethylamino)arsine has been synthesized as a promising alternative arsenic source for Chemical Beam Epitaxy (CBE) as well as Organometallic Vapor Phase Epitaxy (OMVPE) . This compound is distinct from other arsenic precursors by having arsenic bonded directly only to nitrogen and, thus, no carbon-arsenic bond .
Photovoltaics
Tris(dimethylamino)arsine is used as an Atomic Layer Deposition (ALD)/CVD dopant for CdTe/CdS thin films for photovoltaics grown by MOCVD .
Gallium Arsenide (GaAs) Films
Tris(dimethylamino)arsine is used as an ALD/CVD dopant for GaAs (1-ẞ)Nẞ films deposited by N-ALD technique .
Solar Energy Applications
Tris(dimethylamino)arsine is used in solar energy applications . It is one of numerous organo-metallic compounds sold by American Elements under the trade name AE Organo-Metallics™ for uses requiring non-aqueous solubility .
Water Treatment Applications
Tris(dimethylamino)arsine is also used in water treatment applications . Similar results can sometimes also be achieved with Nanoparticles and by thin film deposition .
Safety and Hazards
Future Directions
Tris(dimethylamino)arsine is used in applications requiring non-aqueous solubility such as recent solar energy and water treatment applications . It is also used in the synthesis of InAs nanocrystals, which are promising building blocks for numerous photonic, optoelectronic, and biomedical applications .
Mechanism of Action
Target of Action
Tris(dimethylamino)arsine is a complex organoarsenic compound
Mode of Action
This interaction can lead to changes in cellular processes, potentially leading to toxic effects .
Biochemical Pathways
Arsenic compounds are known to interfere with various biochemical pathways, including those involved in energy production, dna synthesis, and signal transduction .
Pharmacokinetics
It’s known that arsenic compounds can be absorbed through various routes, distributed throughout the body, metabolized, and excreted . These properties can significantly impact the bioavailability of the compound.
Result of Action
Arsenic compounds are known to cause a variety of effects, including oxidative stress, dna damage, and cell death . These effects can lead to various health problems, including cancer .
Action Environment
The action, efficacy, and stability of Tris(dimethylamino)arsine can be influenced by various environmental factors. For instance, it’s known to be air and moisture sensitive , which means its stability and efficacy can be affected by exposure to air and moisture. Furthermore, the compound’s action can also be influenced by factors such as temperature and pH .
properties
IUPAC Name |
N-[bis(dimethylamino)arsanyl]-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18AsN3/c1-8(2)7(9(3)4)10(5)6/h1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLGKGJRFUIAEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[As](N(C)C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18AsN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50984442 | |
Record name | N,N,N',N',N'',N''-Hexamethylarsorous triamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50984442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6596-96-9 | |
Record name | N,N,N′,N′,N′′,N′′-Hexamethylarsenous triamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6596-96-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Arsenous triamide, hexamethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006596969 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N,N',N',N'',N''-Hexamethylarsorous triamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50984442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(dimethylamino)arsine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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